Piperidine, 1-((2-((2-chlorophenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)-
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Overview
Description
Piperidine, 1-((2-((2-chlorophenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)- is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a quinazolinone moiety, and a chlorophenoxy group. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine, 1-((2-((2-chlorophenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced via nucleophilic substitution reactions, where a chlorophenol derivative reacts with an appropriate electrophile.
Acylation of Piperidine: The final step involves the acylation of piperidine with the previously synthesized quinazolinone derivative, using reagents such as acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-((2-((2-chlorophenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Chlorophenol derivatives with alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may lead to the formation of reduced piperidine derivatives.
Scientific Research Applications
Piperidine, 1-((2-((2-chlorophenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of piperidine, 1-((2-((2-chlorophenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)- involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For instance, it may inhibit certain kinases or interact with neurotransmitter receptors, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-4-amine share structural similarities.
Quinazolinone Derivatives: Compounds such as 2-methyl-4(3H)-quinazolinone and 2-phenyl-4(3H)-quinazolinone are structurally related.
Uniqueness
Piperidine, 1-((2-((2-chlorophenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)- is unique due to the combination of its piperidine, quinazolinone, and chlorophenoxy moieties. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
85063-16-7 |
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Molecular Formula |
C22H22ClN3O3 |
Molecular Weight |
411.9 g/mol |
IUPAC Name |
2-[(2-chlorophenoxy)methyl]-3-(2-oxo-2-piperidin-1-ylethyl)quinazolin-4-one |
InChI |
InChI=1S/C22H22ClN3O3/c23-17-9-3-5-11-19(17)29-15-20-24-18-10-4-2-8-16(18)22(28)26(20)14-21(27)25-12-6-1-7-13-25/h2-5,8-11H,1,6-7,12-15H2 |
InChI Key |
SIFALHKAEKTFMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C(=NC3=CC=CC=C3C2=O)COC4=CC=CC=C4Cl |
Origin of Product |
United States |
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